4-Hydroxy thalidomide
4-Hydroxy thalidomide
E3 ligase Ligand 2 (4-Hydroxy-thalidomide) is a thalidomide-based cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs. Thalidomide may exert anti-angiogenic effect in isolated blood vessels and endothelial cells. E3 ligase Ligand 2 is a putative hydroxylated thalidomide metabolite. E3 ligase Ligand 2 has weak anti-angiogenic activity.
Brand Name:
Vulcanchem
CAS No.:
5054-59-1
VCID:
VC0006863
InChI:
InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
SMILES:
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Molecular Formula:
C13H10N2O5
Molecular Weight:
274.23 g/mol
4-Hydroxy thalidomide
CAS No.: 5054-59-1
VCID: VC0006863
Molecular Formula: C13H10N2O5
Molecular Weight: 274.23 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.

Description | E3 ligase Ligand 2 (4-Hydroxy-thalidomide) is a thalidomide-based cereblon ligand used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs. Thalidomide may exert anti-angiogenic effect in isolated blood vessels and endothelial cells. E3 ligase Ligand 2 is a putative hydroxylated thalidomide metabolite. E3 ligase Ligand 2 has weak anti-angiogenic activity. |
---|---|
CAS No. | 5054-59-1 |
Product Name | 4-Hydroxy thalidomide |
Molecular Formula | C13H10N2O5 |
Molecular Weight | 274.23 g/mol |
IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) |
Standard InChIKey | XMPJICVFSDYOEG-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Purity | 98% |
Synonyms | 5054-59-1; 4-Hydroxy thalidomide; E3 ligase Ligand 2; Thalidomide-OH; Cereblon ligand 2; 2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione |
Reference | 1: Marks MG, et al. Effects of putative hydroxylated thalidomide metabolites on blood vessel density in the chorioallantoic membrane (CAM) assay and on tumor and endothelial cell proliferation. Biol Pharm Bull. 2002 May;25(5):597-604. 2: Leandro JA. |
PubChem Compound | 11778087 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume